BLT2 probe 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

BLT2プローブ1は、合成BLT2アゴニストCAY10583の構造に基づいて合成されます。合成経路には、コア構造の形成や蛍光特性を高めるための様々な官能基の付加など、複数のステップが含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、目的の化学変換を確実にします .

BLT2プローブ1の工業生産方法は、主に研究目的で使用されているため、広く文書化されていません。 合成プロセスは、必要な設備と専門知識を持つ専門のラボでスケールアップできます .

化学反応の分析

BLT2プローブ1は、以下を含む様々な化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。

これらの反応で使用される一般的な試薬および条件には、有機溶媒、触媒、および制御された温度が含まれます。 これらの反応から形成される主な生成物は、使用される特定の試薬および条件によって異なります .

科学研究への応用

BLT2プローブ1は、以下を含む幅広い科学研究への応用があります。

化学: BLT2受容体の薬理学とその様々なリガンドとの相互作用を研究するために使用されます。

生物学: 細胞プロセスおよびシグナル伝達経路におけるBLT2受容体の役割を理解するのに役立ちます。

医学: BLT2受容体はこれらの状態の重要な標的であるため、糖尿病性創傷治癒や胃腸病変に関連する研究に使用されます。

科学的研究の応用

BLT2 probe 1 has a wide range of scientific research applications, including:

Chemistry: It is used to study the pharmacology of BLT2 receptors and their interactions with various ligands.

Biology: It helps in understanding the role of BLT2 receptors in cellular processes and signaling pathways.

Medicine: It is used in research related to diabetic wound healing and gastrointestinal lesions, as BLT2 receptors are valuable targets for these conditions.

Industry: Although primarily used for research, this compound can be utilized in the development of new therapeutic agents targeting BLT2 receptors

作用機序

BLT2プローブ1は、様々な炎症反応に関与するGタンパク質共役型受容体であるBLT2受容体に結合することによって作用を発揮します。BLT2プローブ1がこれらの受容体に結合すると、下流のシグナル伝達経路が活性化され、インターロイキン6やインターロイキン8などの炎症性メディエーターの産生につながります。 これらのメディエーターは、喘息、癌、胃腸障害など、炎症性疾患の病因に重要な役割を果たします .

類似の化合物との比較

BLT2プローブ1は、その蛍光特性とBLT2受容体を特異的に標的とする能力により、ユニークです。類似の化合物には、以下が含まれます。

MK-571ナトリウム: ロイコトリエン受容体拮抗薬。

LY255283: ロイコトリエン受容体拮抗薬。

ネドクロミル: アレルギー反応を予防するために使用される薬。

マシルカスト: ロイコトリエン受容体拮抗薬。

プランルカスト: ロイコトリエン受容体拮抗薬。

ポビルカスト: ロイコトリエン受容体拮抗薬。

AZD9898: ロイコトリエン受容体拮抗薬。

11-ケト-ベータ-ボスウェリア酸: 抗炎症作用を持つ化合物

BLT2プローブ1は、BLT2受容体の薬理学研究における特定の用途と、炎症性疾患に対する新しい治療薬の開発における潜在的な用途により、際立っています。

類似化合物との比較

BLT2 probe 1 is unique due to its fluorescent properties and its ability to specifically target BLT2 receptors. Similar compounds include:

MK-571 sodium: A leukotriene receptor antagonist.

LY255283: Another leukotriene receptor antagonist.

Nedocromil: A medication used to prevent allergic reactions.

Masilukast: A leukotriene receptor antagonist.

Pranlukast: A leukotriene receptor antagonist.

Pobilukast: A leukotriene receptor antagonist.

AZD9898: A leukotriene receptor antagonist.

11-Keto-beta-boswellic acid: A compound with anti-inflammatory properties

This compound stands out due to its specific application in studying BLT2 receptor pharmacology and its potential use in developing new therapeutic agents for inflammatory diseases.

特性

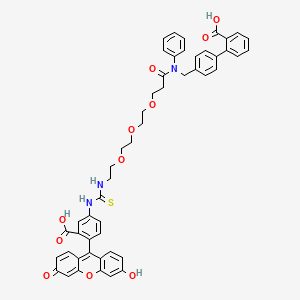

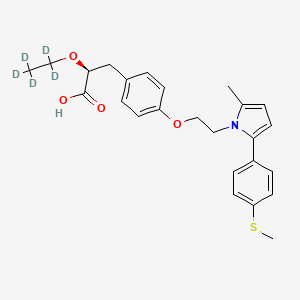

分子式 |

C50H45N3O11S |

|---|---|

分子量 |

896.0 g/mol |

IUPAC名 |

5-[2-[2-[2-[3-[N-[[4-(2-carboxyphenyl)phenyl]methyl]anilino]-3-oxopropoxy]ethoxy]ethoxy]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C50H45N3O11S/c54-36-15-18-41-44(29-36)64-45-30-37(55)16-19-42(45)47(41)39-17-14-34(28-43(39)49(59)60)52-50(65)51-21-23-62-25-27-63-26-24-61-22-20-46(56)53(35-6-2-1-3-7-35)31-32-10-12-33(13-11-32)38-8-4-5-9-40(38)48(57)58/h1-19,28-30,54H,20-27,31H2,(H,57,58)(H,59,60)(H2,51,52,65) |

InChIキー |

MFWAXYHVXYZLSC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)C(=O)CCOCCOCCOCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-9,11,12,14,15,17-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12426302.png)

![2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)

![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)

![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)